8-Bromo-1-chlorodibenzo[b,d]furan
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Overview
Description
8-Bromo-1-chlorodibenzo[b,d]furan is an organic compound with the molecular formula C12H6BrClO. It is a derivative of dibenzofuran, characterized by the presence of bromine and chlorine atoms attached to the benzene rings flanking a central furan ring . This compound is notable for its applications in organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 8-Bromo-1-chlorodibenzo[b,d]furan involves the reaction of bromobenzene and chlorobenzene under alkaline conditions to form 1-chloro-8-bromobenzene, which is then condensed with a furan group . The reaction typically requires a base such as sodium hydroxide and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-1-chlorodibenzo[b,d]furan undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMSO or dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzofurans, while oxidation and reduction can lead to the formation of different oxygenated or deoxygenated derivatives .
Scientific Research Applications
8-Bromo-1-chlorodibenzo[b,d]furan has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of optoelectronic materials and other functional materials.
Mechanism of Action
The mechanism of action of 8-Bromo-1-chlorodibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to act as an electron donor or acceptor, facilitating various chemical transformations . Its interactions with biological molecules can lead to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-8-chlorodibenzo[b,d]furan: Similar structure but with different positioning of bromine and chlorine atoms.
2-Bromo-4-iododibenzo[b,d]furan: Contains iodine instead of chlorine, leading to different reactivity and applications.
2-Bromo-7-chlorodibenzo[b,d]furan: Another positional isomer with distinct chemical properties.
Uniqueness
8-Bromo-1-chlorodibenzo[b,d]furan is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers and analogs . This uniqueness makes it valuable for specific applications in materials science and organic synthesis .
Properties
IUPAC Name |
8-bromo-1-chlorodibenzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClO/c13-7-4-5-10-8(6-7)12-9(14)2-1-3-11(12)15-10/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYIRZGKJJIGSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C3=C(O2)C=CC(=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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